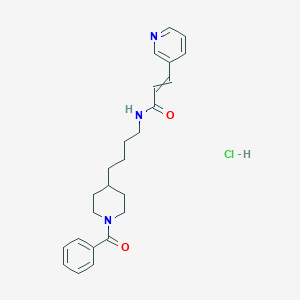
FK866;Apo866
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various cellular processes, including energy metabolism and DNA repair . FK866 has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by depleting intracellular NAD+ levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FK866 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative through a series of reactions involving amination and cyclization.
Coupling with Pyridine Derivative: The piperidine intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the core structure of FK866.
Final Modifications: The final steps involve modifications to introduce functional groups that enhance the compound’s inhibitory activity against NAMPT.
Industrial Production Methods
Industrial production of FK866 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
FK866 undergoes several types of chemical reactions, including:
Oxidation: FK866 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
科学的研究の応用
FK866 has a wide range of scientific research applications, including:
Cancer Research: FK866 has been extensively studied for its potential as an anticancer agent.
Neuroscience: Research has indicated that FK866 may have neuroprotective effects by regulating NAD+ levels in neuronal cells.
Metabolic Studies: FK866 is used to study metabolic pathways involving NAD+ and its role in cellular energy metabolism.
作用機序
FK866 exerts its effects by specifically inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. By inhibiting NAMPT, FK866 depletes intracellular NAD+ levels, leading to a reduction in ATP production and subsequent induction of apoptosis in cells with high NAD+ turnover, such as cancer cells . The compound’s noncompetitive inhibition mechanism ensures that it effectively binds to NAMPT regardless of substrate concentration .
類似化合物との比較
Similar Compounds
GMX1778: Another NAMPT inhibitor with similar mechanisms of action but different pharmacokinetic properties.
STF-31: A glucose transporter inhibitor that also targets NAMPT, leading to NAD+ depletion.
CHS-828: A pyridyl cyanoguanidine compound that inhibits NAMPT and induces apoptosis in cancer cells.
Uniqueness of FK866
FK866 stands out due to its high specificity and potency as a NAMPT inhibitor. Its ability to induce apoptosis selectively in cancer cells with minimal effects on normal cells makes it a unique and valuable compound for therapeutic applications .
特性
分子式 |
C24H30ClN3O2 |
|---|---|
分子量 |
428.0 g/mol |
IUPAC名 |
N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H |
InChIキー |
MULSIBUGDPOSHV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096974.png)
![7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096975.png)

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096986.png)
![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B14096990.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14097004.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)

![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![3-(2-isopropylphenyl)-1-[(E)-({4-[5-(methylamino)-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl}methylidene)amino]thiourea](/img/structure/B14097040.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)
